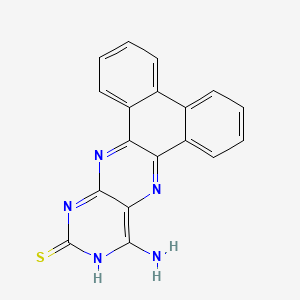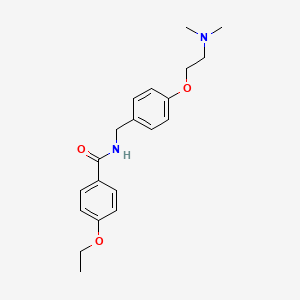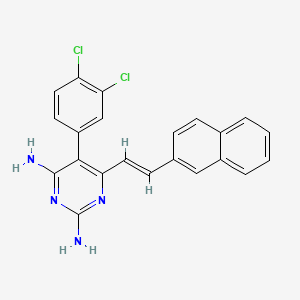
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-二氯苯基)-6-(2-(2-萘基)乙烯基)-2,4-嘧啶二胺是一种复杂的有机化合物,属于嘧啶衍生物类。
准备方法
合成路线和反应条件
5-(3,4-二氯苯基)-6-(2-(2-萘基)乙烯基)-2,4-嘧啶二胺的合成通常涉及多步有机反应。起始原料通常包括取代的苯胺和醛,它们会发生缩合反应形成嘧啶环。反应条件可能包括使用催化剂、溶剂和控制温度,以确保以高产率和纯度获得所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇反应,并优化反应条件,以最大限度地提高效率并降低成本。使用连续流反应器和自动化系统可以进一步提高生产过程。
化学反应分析
反应类型
5-(3,4-二氯苯基)-6-(2-(2-萘基)乙烯基)-2,4-嘧啶二胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以导致胺类或其他还原衍生物的形成。
取代: 该化合物可以参与亲核或亲电取代反应,导致各种取代产物的形成。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种用于取代反应的亲核试剂或亲电试剂。反应条件通常涉及特定的温度、溶剂和催化剂,以实现所需的转化。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而取代反应可以产生各种取代的嘧啶衍生物。
科学研究应用
5-(3,4-二氯苯基)-6-(2-(2-萘基)乙烯基)-2,4-嘧啶二胺具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医学: 研究其潜在的治疗应用,包括作为各种疾病的候选药物。
工业: 用于开发新材料和化学工艺。
作用机制
5-(3,4-二氯苯基)-6-(2-(2-萘基)乙烯基)-2,4-嘧啶二胺的作用机制涉及它与特定分子靶标和通路的相互作用。这些可能包括酶、受体或该化合物可以与其结合或修饰的其他生物分子。确切的通路和靶标取决于正在研究的特定生物活性。
相似化合物的比较
类似化合物
与 5-(3,4-二氯苯基)-6-(2-(2-萘基)乙烯基)-2,4-嘧啶二胺类似的化合物包括其他具有不同取代基的嘧啶衍生物。这些化合物可能具有相似的结构,但在生物活性及其应用方面有所不同。
独特性
5-(3,4-二氯苯基)-6-(2-(2-萘基)乙烯基)-2,4-嘧啶二胺的独特性在于其特定的取代基,这些取代基可以影响其化学反应性和生物学性质。
属性
CAS 编号 |
25095-33-4 |
|---|---|
分子式 |
C22H16Cl2N4 |
分子量 |
407.3 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-6-[(E)-2-naphthalen-2-ylethenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H16Cl2N4/c23-17-9-8-16(12-18(17)24)20-19(27-22(26)28-21(20)25)10-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H,(H4,25,26,27,28)/b10-6+ |
InChI 键 |
CEQFUBFIWPKBEJ-UXBLZVDNSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)

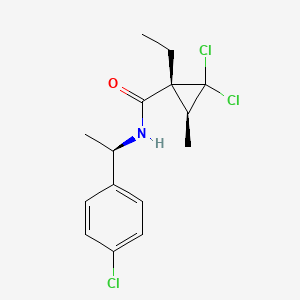
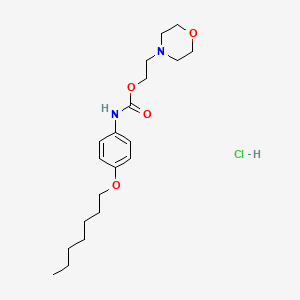
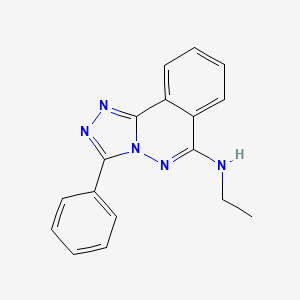



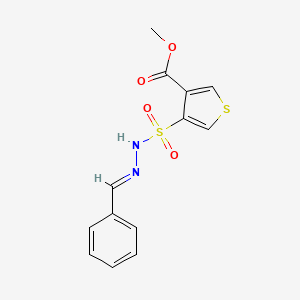
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)

